4-Methoxy Moxonidine-d4 4-Methoxy Moxonidine-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0211106
InChI:
SMILES:
Molecular Formula: C₁₀H₁₁D₄N₅O₂
Molecular Weight: 241.28

4-Methoxy Moxonidine-d4

CAS No.:

Cat. No.: VC0211106

Molecular Formula: C₁₀H₁₁D₄N₅O₂

Molecular Weight: 241.28

* For research use only. Not for human or veterinary use.

4-Methoxy Moxonidine-d4 -

Specification

Molecular Formula C₁₀H₁₁D₄N₅O₂
Molecular Weight 241.28

Introduction

Chemical Structure and Properties

Molecular Composition

4-Methoxy Moxonidine-d4 possesses distinct chemical characteristics that are essential for understanding its behavior in analytical and pharmacological contexts. The compound has a molecular formula of C10H11D4N5O2 with a molecular weight of 241.28 g/mol and an accurate mass of 241.15 . This composition reflects the incorporation of deuterium atoms into the basic structure of the methoxylated moxonidine molecule.

The IUPAC name of the compound is N-(4,5-dihydro-1H-imidazol-2-yl-4,4,5,5-d4)-4,6-dimethoxy-2-methylpyrimidin-5-amine, which explicitly describes its structural features including the positions of the deuterium atoms in the imidazoline ring . These deuterium atoms, being heavier isotopes of hydrogen, provide stability to the molecule without significantly altering its chemical reactivity or biological activity.

Structural Features

The molecular structure of 4-Methoxy Moxonidine-d4 consists of several key components that contribute to its chemical identity and functional properties. At its core is a pyrimidine ring system with methoxy substituents at positions 4 and 6, along with a methyl group at position 2 . The compound includes a pyrimidinamine moiety connected to a deuterated imidazoline ring, creating a unique chemical entity optimized for analytical applications.

The position of deuterium atoms is specifically at the 4,4,5,5 positions of the imidazoline ring, as indicated in its structural representations . This specific deuteration pattern is crucial for its application in mass spectrometry and metabolic studies, as it provides a distinctive mass signature that can be readily identified in complex biological samples.

Table 1: Key Structural Identifiers of 4-Methoxy Moxonidine-d4

IdentifierInformation
SMILES[2H]C1([2H])N=C(NC1([2H])[2H])NC(C(OC)=NC(C)=N2)=C2OC
InChIInChI=1S/C10H15N5O2/c1-6-13-8(16-2)7(9(14-6)17-3)15-10-11-4-5-12-10/h4-5H2,1-3H3,(H2,11,12,15)/i4D2,5D2
Unlabelled CAS Number75439-01-9

Physical Properties

The physical properties of 4-Methoxy Moxonidine-d4 are important for understanding its behavior in various experimental and analytical contexts. While specific data on some physical properties is limited in the provided sources, the compound is typically available as a neat substance for research purposes . Its deuterated nature confers certain advantages in terms of stability and detectability in analytical systems compared to non-deuterated analogs.

The compound is typically shipped and stored at room temperature, suggesting reasonable stability under standard laboratory conditions . This stability is an important consideration for researchers planning studies involving this compound, as it affects sample preparation, storage requirements, and experimental design.

Pharmacological Properties

Comparison with Related Compounds

4-Methoxy Moxonidine-d4 is part of a family of compounds that includes both the parent moxonidine and various derivatives with different modifications. Understanding its place in this family provides context for its specific applications and properties.

Table 2: Comparison of 4-Methoxy Moxonidine-d4 with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Features
4-Methoxy Moxonidine-d4C10H11D4N5O2241.28Deuterated at 4,4,5,5 positions; methoxy group at position 4
MoxonidineC9H12ClN5O241.68Contains chlorine; primary antihypertensive agent
Moxonidine-d4C9H8D4ClN5O245.70Deuterated moxonidine; contains chlorine
4-MethoxymoxonidineC10H15N5O2237.26Non-deuterated version of 4-Methoxy Moxonidine-d4
4-Hydroxy MoxonidineC9H13N5O2223.23Hydroxyl group instead of methoxy or chlorine

Applications in Research

Analytical Chemistry Applications

4-Methoxy Moxonidine-d4 serves important functions in analytical chemistry, particularly in the development and validation of analytical methods for detecting and quantifying moxonidine and its metabolites. The deuterated nature of the compound makes it an ideal internal standard for mass spectrometry-based analyses, as it behaves nearly identically to the non-deuterated compound in chromatographic systems but can be distinguished by mass spectrometry due to its different molecular weight.

This property is particularly valuable for quantitative analyses, where an internal standard with nearly identical chemical behavior but distinct detection characteristics is required to correct for variations in sample preparation and instrument response. The four deuterium atoms provide sufficient mass difference without significantly altering the compound's chemical properties, making 4-Methoxy Moxonidine-d4 an excellent choice for these applications.

Pharmacokinetic Studies

One of the primary applications of 4-Methoxy Moxonidine-d4 is in pharmacokinetic studies investigating the absorption, distribution, metabolism, and excretion of moxonidine and related compounds. The deuterated compound allows researchers to track metabolic pathways accurately without altering the drug's inherent properties, providing valuable insights into how the body processes these compounds.

Understanding the pharmacokinetics of moxonidine is particularly important given its therapeutic applications. Studies have shown that moxonidine induces significant reductions in blood pressure accompanied by decreases in systemic vascular resistance and plasma levels of noradrenaline . These effects are achieved without significant changes to cardiac output, though slight increases in heart rate have been observed .

The metabolic fate of moxonidine includes several pathways, and deuterated analogs like 4-Methoxy Moxonidine-d4 help researchers identify and quantify metabolites with greater precision. This information is crucial for understanding drug interactions, dosing strategies, and potential side effects.

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